molecular formula C17H15NO B8278888 1-(Naphthalen-2-yl)-4-oxocyclohexanecarbonitrile

1-(Naphthalen-2-yl)-4-oxocyclohexanecarbonitrile

Cat. No. B8278888
M. Wt: 249.31 g/mol
InChI Key: GBYZRMXMFIEPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877975B2

Procedure details

A 12-L, four-neck flask equipped with a temperature probe, reflux condenser and overhead stirrer was charged with methyl 5-cyano-5-(naphthalen-2-yl)-2-oxocyclohexanecarboxylate (600 g, 1.9 mol), brine (1 L) and DMSO (6 L). The mixture was heated to 135° C. and stirred for 12 h. The progress of the reaction was monitored by TLC (2:3 EtOAc/Heptane). After 12 h, the reaction mixture was cooled to room temperature, diluted with water (6 L) and extracted twice with MTBE (5 L, 3 L). The combined organic phases were washed with brine (4×3 L), dried over MgSO4 and filtered. The filtrate was concentrated under reduced pressure at 40-45° C. to give a residue which was triturated with heptane/MTBE (1:1, 2 L). The resulting slurry was stirred for 2 h, filtered and dried under high vacuum for 12 h to yield the title compound (301 g, 62%) as an off-white solid. 1H NMR (DMSO-d6, 300 MHz): 6 8.1 (s, 1H), 8.0-7.9 (m, 4H), 7.8 (dd, 1H), 7.6 (m, 2H), 7.3 (dd, 1H), 7.2 (m, 1H), 3.1 (s, 1H), 2.8 (m, 2H), 2.2-2.6 (m, 8H), 1.2(s, 2H).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-cyano-5-(naphthalen-2-yl)-2-oxocyclohexanecarboxylate
Quantity
600 g
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
reactant
Reaction Step Two
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Two
Name
EtOAc Heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 L
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)[CH2:8][CH:7](C(OC)=O)[C:6](=[O:13])[CH2:5][CH2:4]1)#[N:2].CS(C)=O.CCOC(C)=O.CCCCCCC>[Cl-].[Na+].O.O>[CH:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[CH:23][C:14]=1[C:3]1([C:1]#[N:2])[CH2:4][CH2:5][C:6](=[O:13])[CH2:7][CH2:8]1 |f:2.3,4.5.6|

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl 5-cyano-5-(naphthalen-2-yl)-2-oxocyclohexanecarboxylate
Quantity
600 g
Type
reactant
Smiles
C(#N)C1(CCC(C(C1)C(=O)OC)=O)C1=CC2=CC=CC=C2C=C1
Name
Quantity
6 L
Type
reactant
Smiles
CS(=O)C
Name
brine
Quantity
1 L
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
EtOAc Heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCCC
Step Four
Name
Quantity
6 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and overhead stirrer
WAIT
Type
WAIT
Details
After 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with MTBE (5 L, 3 L)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (4×3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure at 40-45° C.
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was triturated with heptane/MTBE (1:1, 2 L)
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C1(CCC(CC1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 301 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.